Isotopic Enrichment for MS Discrimination
Ezetimibe‑13C6 is supplied with a certified isotopic enrichment of ≥98 atom% 13C, which corresponds to the incorporation of six 13C atoms in the 4‑hydroxyphenyl ring . This level of enrichment ensures that the internal standard signal is baseline‑resolved from the natural abundance M+6 isotopologue of unlabeled ezetimibe, which is present at only ~0.04% relative abundance (calculated from 1.1% natural 13C abundance raised to the 6th power) [1]. Unlabeled ezetimibe cannot be used as an internal standard because it co‑elutes with the analyte and produces an identical mass spectrometric signal, making it impossible to distinguish the internal standard from the analyte [2].
| Evidence Dimension | Isotopic enrichment enabling mass spectrometric differentiation |
|---|---|
| Target Compound Data | ≥98 atom% 13C (six 13C atoms) |
| Comparator Or Baseline | Unlabeled ezetimibe (natural 13C abundance, M+6 relative abundance ~0.04%) |
| Quantified Difference | >2000‑fold higher M+6 signal relative to natural abundance |
| Conditions | Isotopic enrichment certified by supplier; natural abundance calculated from 1.1% 13C |
Why This Matters
High isotopic enrichment ensures that the internal standard signal is not contaminated by the analyte's natural isotopologues, which is a prerequisite for accurate quantification at low ng/mL concentrations.
- [1] Calculated based on natural 13C abundance (1.1%) and binomial distribution for six labeled positions. View Source
- [2] Li S, Liu G, Jia J, Li X, Yu C. Liquid chromatography–negative ion electrospray tandem mass spectrometry method for the quantification of ezetimibe in human plasma. J Pharm Biomed Anal. 2006;40(4):987-992. View Source
